5-Bromo-7-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine
Overview
Description
“5-Bromo-7-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine” is an organic compound. It is a derivative of pyrrolopyridine, which is a heterocyclic compound .
Synthesis Analysis
The synthesis of such compounds often involves the Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This process uses a variety of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Molecular Structure Analysis
The molecular structure of “5-Bromo-7-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine” can be represented by the InChI code:1S/C12H8BrN3O2S/c13-11-7-16(12-10(11)6-14-8-15-12)19(17,18)9-4-2-1-3-5-9/h1-8H
. Chemical Reactions Analysis
The chemical reactions involving “5-Bromo-7-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine” could include oxidation, amination, halogenation, and various C–C-bond-formations such as alkenylation, alkynylation, and arylation .Scientific Research Applications
Synthesis and Antimicrobial Activity
- Biologically Active Heterocycles Synthesis: Sodium 1-(4-amino-5-mercapto-4 H -[1,2,4] triazol-3-yl) and heptadecane-1-sulfonate have been used to synthesize biologically active 1,2,4-triazole derivatives, showing effectiveness in creating important heterocycles with antimicrobial activity and potential as surface active agents (El-Sayed, 2006).
- Inhibitors of Enzymes: Phenylselenenyl- and phenylthio-substituted pyrimidines, synthesized from related bromo-pyrimidine compounds, were found to inhibit various enzymes like dihydrouracil dehydrogenase and uridine phosphorylase, indicating their potential in drug development (Goudgaon et al., 1993).
Organic Synthesis and Structural Studies
- Synthesis of Sulfonamide Derivatives: Pyridinesulfonamide, a related compound, has been used in the synthesis of enantiomers with potential antitumor activity. This includes investigations into stereochemistry and its effect on PI3Kα kinase inhibition (Zhou et al., 2015).
- Halogenation in Organic Synthesis: The use of N-Halosuccinimide and acidic catalysts in the ring halogenation of polyalkylbenzenes, involving related bromo- and chloro- compounds, demonstrates the role of these compounds in facilitating organic synthesis (Bovonsombat & Mcnelis, 1993).
Medicinal Chemistry and Drug Design
- Mechanism-Based Inhibitors: Compounds synthesized from cis-5-Phenyl prolinates with electrophilic substituents, similar in structure to 5-Bromo-7-chloro compounds, have been explored as inhibitors of Staphylococcus aureus sortase, showcasing their potential in the development of antibacterials and antivirulence agents (Kudryavtsev et al., 2009).
Safety And Hazards
“5-Bromo-7-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine” is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure), particularly affecting the respiratory system .
Future Directions
The future directions for “5-Bromo-7-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine” and similar compounds could involve further exploration of their synthesis, properties, and applications in organic chemistry. The Suzuki–Miyaura coupling and other reactions involving organoboron reagents are areas of ongoing research .
properties
IUPAC Name |
1-(benzenesulfonyl)-5-bromo-7-chloropyrrolo[2,3-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrClN2O2S/c14-11-8-9-6-7-17(12(9)13(15)16-11)20(18,19)10-4-2-1-3-5-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDUFAOLROHWSPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=CC(=NC(=C32)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-7-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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